molecular formula C22H31NO2S B6030781 2-[1-(benzylamino)butylidene]-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

2-[1-(benzylamino)butylidene]-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

Cat. No. B6030781
M. Wt: 373.6 g/mol
InChI Key: LSCWEVRQKNFHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(benzylamino)butylidene]-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is a chemical compound that is widely used in scientific research. This compound is also known as BAC and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

BAC blocks the activity of ion channels by binding to a specific site on the channel. This binding prevents ions from passing through the channel, which leads to a decrease in the activity of the channel. The exact mechanism of action of BAC is not fully understood, but it is thought to involve interactions with amino acid residues in the channel.
Biochemical and Physiological Effects
BAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated potassium channels, calcium-activated potassium channels, and chloride channels. BAC has also been shown to inhibit the release of neurotransmitters from neurons. These effects make BAC a useful tool for studying the function of ion channels and their role in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using BAC in lab experiments is its specificity for ion channels. BAC has been shown to have a high affinity for certain types of ion channels, which allows researchers to selectively study the function of these channels. However, one limitation of using BAC is its potential toxicity. BAC has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on BAC. One area of research is the development of new compounds that are more specific and less toxic than BAC. Another area of research is the use of BAC in the development of new drugs for the treatment of various diseases. BAC has been shown to have potential therapeutic effects in the treatment of epilepsy, pain, and cancer, among other conditions. Further research is needed to fully understand the potential of BAC and its derivatives in the development of new drugs.

Synthesis Methods

The synthesis of BAC involves the condensation of 2-acetyl-1,3-cyclohexanedione with benzylamine and 2-ethylthiopropanal. This reaction produces BAC as a yellow solid with a melting point of 168-170°C. The synthesis of BAC is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

BAC is widely used in scientific research as a tool to study the function of ion channels. Ion channels are proteins that are embedded in the cell membrane and allow ions to pass through the membrane. BAC can be used to study the function of ion channels by blocking their activity. This allows researchers to study the role of ion channels in various physiological processes.

properties

IUPAC Name

2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2S/c1-4-9-19(23-15-17-10-7-6-8-11-17)22-20(24)13-18(14-21(22)25)12-16(3)26-5-2/h6-8,10-11,16,18,24H,4-5,9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCWEVRQKNFHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NCC1=CC=CC=C1)C2=C(CC(CC2=O)CC(C)SCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.